molecular formula C6H7F2NO B2903371 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one CAS No. 2169461-52-1

1,1-Difluoro-5-azaspiro[2.4]heptan-4-one

Cat. No.: B2903371
CAS No.: 2169461-52-1
M. Wt: 147.125
InChI Key: ZGRRTNHXMZCFOF-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[2.4]heptan-4-one is a useful research compound. Its molecular formula is C6H7F2NO and its molecular weight is 147.125. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)3-5(6)1-2-9-4(5)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRRTNHXMZCFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Unique Characteristics of Spirocyclic Systems

Spirocyclic systems are a class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. mdpi.com This structural arrangement imparts a distinct three-dimensional geometry, a feature of significant interest in drug design. mdpi.com Unlike fused or bridged ring systems, the perpendicular orientation of the two rings in a spirocycle creates a rigid molecular scaffold. This rigidity can be advantageous in medicinal chemistry, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

The conformational behavior of spirocyclic systems has been a subject of detailed study. For instance, the analysis of spiro and polyspiro 1,3-dioxane (B1201747) compounds has revealed complex chiral properties, including axial and helical chirality, which are influenced by the conformation of the constituent rings. tandfonline.com The defined spatial arrangement of substituents on a spirocyclic core allows for precise control over the presentation of pharmacophoric elements to a target protein. Furthermore, the introduction of a spirocyclic backbone can allow for the exploration of new conformational space in complex molecules like foldamers. researchgate.net

Significance of Fluorine Incorporation in Organic Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a variety of properties. mdpi.com Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule, thereby affecting its pKa, dipole moment, and chemical reactivity. acs.org

One of the most notable effects of fluorination is the modulation of a compound's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The impact of fluorine on lipophilicity is context-dependent; for instance, the addition of fluoro-arenes can increase lipophilicity, while the monofluorination or trifluoromethylation of alkyl groups may decrease it due to strong electron-withdrawing effects. nih.gov The introduction of fluorine can also lower the basicity of nearby functional groups, which can improve bioavailability by enhancing membrane permeation. acs.org For example, the replacement of a hydrogen atom with fluorine can lead to a significant decrease in the pKa of an aliphatic amine. mdpi.com

The table below summarizes the effect of fluorine substitution on key physicochemical properties relevant to drug design.

PropertyEffect of Fluorine IncorporationReference
pKa Generally decreases the pKa of nearby basic functional groups. acs.orgmdpi.com
Lipophilicity (logP/logD) Can increase or decrease depending on the molecular context. nih.govrsc.org
Metabolic Stability Often enhanced by blocking sites of oxidative metabolism. researchgate.net
Binding Affinity Can be improved through new interactions (e.g., with protein backbones). acs.org
Conformation Can influence molecular conformation due to steric and electronic effects. researchgate.net

Overview of Azaspiro 2.4 Heptanone Scaffolds in Modern Chemical Research

Azaspiro[2.4]heptanone scaffolds, and more broadly azaspirocycles, are recognized as privileged structures in medicinal chemistry. researchgate.netnih.gov These frameworks are present in a variety of bioactive natural products and have been utilized as core components in the development of therapeutic agents. nih.gov The rigid, three-dimensional nature of the azaspiro[2.4]heptane system makes it an attractive scaffold for the design of compounds targeting a range of biological targets.

Research has demonstrated the utility of 5-azaspiro[2.4]heptane derivatives as potent antagonists for orexin (B13118510) receptors, highlighting their potential in the treatment of sleep disorders. illinois.edunih.gov Furthermore, the synthesis of functionalized 5-azaspiro[2.4]heptanes is an active area of research, with methods such as diversity-oriented synthesis providing access to a wide range of derivatives for drug discovery programs. researchgate.net The 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold, a proline analogue, is a key intermediate in the synthesis of the antiviral drug ledipasvir, which is used to treat hepatitis C virus infections. mdpi.com

Contextualizing 1,1 Difluoro 5 Azaspiro 2.4 Heptan 4 One Within Fluoro Azaspirocyclic Chemistry

Direct Synthetic Routes to the this compound Core

A direct, documented synthetic pathway exclusively for this compound is not extensively reported in the reviewed literature. However, a plausible route can be conceptualized based on established transformations. One potential strategy involves the synthesis of the non-fluorinated analog, 5-azaspiro[2.4]heptan-4-one, followed by a selective fluorination step.

The synthesis of the 5-azaspiro[2.4]heptan-4-one core can be achieved through various methods, including the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides. This approach provides a versatile route to the core structure, which can then be subjected to fluorination.

A subsequent fluorination at the C1 position of the cyclopropane (B1198618) ring presents a significant challenge due to the relative inertness of the C-H bonds. Modern fluorination methods, potentially involving electrophilic fluorinating agents like Selectfluor®, could be explored. The reaction would likely require careful optimization of conditions to achieve the desired gem-difluorination without side reactions.

Alternatively, a route commencing with a pre-fluorinated building block could be envisioned. For instance, the reaction of a gem-difluorocyclopropyl derivative containing a suitable electrophilic site with an amine could lead to the formation of the desired spirocyclic lactam through an intramolecular cyclization.

Cyclopropane-Based Approaches to Azaspiro[2.4]heptanes

The construction of the azaspiro[2.4]heptane skeleton frequently relies on methodologies that leverage the unique reactivity of cyclopropane derivatives. These approaches offer diverse strategies for assembling the spirocyclic core.

Cyclopropane Derivative Reactions with Amine Cyclization

The ring-opening of activated cyclopropanes by amines followed by intramolecular cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of azaspiro[2.4]heptanes, a suitably functionalized cyclopropane can react with a primary amine to form an intermediate that subsequently cyclizes to yield the desired spiro-lactam. For example, the reaction of cycloheptane-1,3-dione-2-spirocyclopropane with 2,4-dimethoxybenzylamine (B23717) has been shown to produce a hexahydrocyclohepta[b]pyrrol-4(5H)-one derivative in high yield, demonstrating the feasibility of this approach for constructing fused pyrrolidine (B122466) rings. thieme-connect.com This principle can be extended to the synthesis of the 5-azaspiro[2.4]heptan-4-one core by employing a cyclopropane-1,1-dicarboxylate derivative which, upon reaction with an amine, can lead to the formation of the pyrrolidinone ring.

Dihalocarbene Cyclopropanation and Subsequent Functional Group Transformations

Dihalocarbenes, generated from haloforms and a strong base, are reactive intermediates that readily add to alkenes to form dihalocyclopropanes. wikipedia.org This method provides a direct route to installing a dihalocyclopropane moiety, which can then be further functionalized. For the synthesis of azaspiro[2.4]heptanes, an appropriate alkene precursor containing a nitrogen functionality can be subjected to dihalocyclopropanation. The resulting dihalocyclopropane can then undergo transformations, such as reduction of the halides and modification of the nitrogen-containing side chain, to ultimately form the desired azaspirocyclic system. While this method is robust for forming the cyclopropane ring, the subsequent transformations to introduce the lactam functionality would require a multi-step sequence.

Palladium-Catalyzed Spirocyclopropanation of gem-Difluoroalkenes

A highly effective and direct method for the synthesis of gem-difluorinated spirocycles involves the palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes. tandfonline.comrsc.orgscispace.comacs.org This methodology utilizes π-allylpalladium 1,4-dipoles that react with gem-difluoroalkenes to construct 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes. tandfonline.comrsc.orgscispace.com The reaction proceeds through a proposed mechanism involving the generation of a π-allylpalladium zwitterionic species, nucleophilic attack on the gem-difluorinated carbon, intramolecular spirocyclization to form a palladacyclobutane intermediate, and subsequent reductive elimination to yield the final product. acs.org This approach is notable for its ability to directly install the gem-difluorocyclopropane unit onto a heterocyclic core. The scope of this reaction has been shown to be broad, accommodating various functional groups on the gem-difluoroalkene, which allows for the synthesis of a diverse range of functionalized spirocyclic compounds. tandfonline.comrsc.orgscispace.com

Catalyst/ReagentsSubstrateProductYieldReference
Pd(PPh₃)₄, Cs₂CO₃, ZnCl₂Alkynyl carboxamide5-Azaspiro[2.4]heptan derivativeModerate to Excellent tandfonline.com
π-Allylpalladium 1,4-dipolegem-Difluoroalkene6,6-Difluoro-5-azaspiro[2.4]heptaneNot specified tandfonline.comrsc.orgscispace.com

Ring-Forming Strategies for Azaspirocyclic Ketones

The formation of the heterocyclic ring is a critical step in the synthesis of azaspirocyclic ketones. Various ring-forming strategies have been developed, with rearrangement reactions proving particularly powerful for the construction of complex spirocyclic architectures.

Semipinacol Rearrangements for 1-Azaspirocycles

The semipinacol rearrangement is a valuable transformation in organic synthesis for the construction of carbon-carbon bonds and the generation of ketones. google.comrsc.org This rearrangement involves the 1,2-migration of a carbon or hydrogen atom to an adjacent carbocation, leading to a ring expansion or contraction and the formation of a carbonyl group. In the context of azaspirocycle synthesis, semipinacol rearrangements can be employed to construct the spirocyclic ketone core. acs.orgbeilstein-journals.org For instance, the acid-mediated rearrangement of substrates prepared from N-para-toluenesulfonyl protected lactams can form 1-azaspiro[5.4]decanones in high yield and with good to excellent diastereoselectivity. beilstein-journals.org This strategy is particularly useful for creating quaternary carbon centers, a common feature of spirocyclic compounds. The reaction is typically initiated by the formation of a carbocation adjacent to a hydroxyl group, which then triggers the migratory shift. The choice of acid and substrate protecting groups can influence the diastereoselectivity of the rearrangement. beilstein-journals.org This methodology has been successfully applied to the synthesis of complex natural products containing azaspirocyclic motifs. acs.org

Reaction TypeSubstrate TypeProduct TypeKey FeaturesReference(s)
Semipinacol RearrangementN-para-toluenesulfonyl protected lactam derivatives1-Azaspiro[5.4]decanonesHigh yield, moderate to excellent diastereoselectivity beilstein-journals.org
Epoxide Semipinacol RearrangementEpoxide derivatives of protected lactams1-Azaspiro[5.5]undecanonesExcellent yield and diastereoselectivity beilstein-journals.org

Decarboxylative Annulation Processes for Aza-Spirocyclic Pyrazolones

A highly efficient and practical method for the diastereoselective synthesis of aza-spirocyclic pyrazolones involves a three-component decarboxylative annulation process. organic-chemistry.orgresearchgate.net This reaction utilizes readily available α-amino acids, aldehydes, and alkylidene pyrazolones to construct complex spirocyclic frameworks in excellent yields, often up to 96%. researchgate.net The core of this transformation is a [3+2]-cycloaddition reaction between the alkylidene pyrazolone (B3327878) and a nonstabilized azomethine ylide. organic-chemistry.orgresearchgate.net The azomethine ylide is generated in situ from the α-amino acid and aldehyde through a sequence of condensation and decarboxylation. researchgate.net This one-pot cascade process allows for the creation of highly functionalized aza-spirocyclic pyrazolones that feature four contiguous stereogenic centers, including a quaternary carbon. organic-chemistry.org

The general procedure involves mixing the alkylidene pyrazolone, an α-amino acid (like L-proline), and an aldehyde in a solvent such as chloroform (B151607) and heating the mixture. researchgate.net The resulting crude product can then be purified via column chromatography. researchgate.net This methodology provides a smooth and high-yielding pathway to a variety of aza-spiropyrazolones. researchgate.net

Interactive Data Table: Three-Component Synthesis of Aza-Spirocyclic Pyrazolones

α-Amino AcidAldehydeAlkylidene PyrazoloneYield (%)Reference
L-prolineBenzaldehydeSubstituted96 researchgate.net
VariousVariousVariousUp to 96 organic-chemistry.org

Photoinduced Reductive Decarboxylative Radical Cyclization for 1-Azaspirocyclic Systems

A versatile and modern approach to 1-azaspirocyclic systems employs a photoinduced, reductive decarboxylative radical cyclization. wikipedia.org This strategy is particularly relevant for creating scaffolds found in medicinal chemistry and natural products. wikipedia.orgnih.gov The key step is the cyclization of redox-active esters, which are assembled from abundant cyclic α-amino acids and specific acceptor sidechains. wikipedia.org The use of alkyne acceptors is notable as it generates useful exo-alkene moieties on the resulting spirocycle. wikipedia.orgnih.gov

This method often utilizes metal-free photocatalytic conditions, with inexpensive organic dyes like eosin (B541160) Y proving effective. wikipedia.org The reaction proceeds via a single-electron transfer (SET) from an excited photoredox catalyst to the redox-active ester, which leads to decarboxylation and the formation of a radical intermediate. This radical then undergoes intramolecular cyclization to form the desired azaspirocycle. wikipedia.org Diastereoconvergent outcomes can be achieved through either remote stereocontrol or by using conformationally restricted substrates. wikipedia.orgnih.gov

Synthesis of Spiro Ketones via Difluorocarbene Precursors

The direct installation of the gem-difluoro group at the spirocyclic junction represents a significant synthetic challenge. One effective strategy involves the use of difluorocarbene precursors. nih.govresearchgate.net A common approach is the difluorocyclopropanation of a silyl (B83357) enol ether derived from a cyclic ketone. nih.govorganic-chemistry.org The resulting difluorocyclopropane ring can then be selectively opened under acidic conditions to yield an α,α-difluoroketone, effectively homologating the starting ketone with a CF₂ fragment. nih.gov

This entire three-step sequence—silylation of the ketone, difluorocyclopropanation, and ring-opening—can often be performed conveniently in a single pot. nih.gov Various reagents can serve as the source of difluorocarbene, including:

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) nih.gov

Sodium bromodifluoroacetate (BrCF₂COONa) organic-chemistry.orgnih.gov

(Triphenylphosphonio)difluoroacetate (PDFA, Ph₃P⁺CF₂CO₂⁻) , which generates the carbene upon heating. caltech.edu

This method is highly valuable for producing α,α-difluoroketones, which are important building blocks in medicinal chemistry. nih.gov

Trost Method Adaptations for Spiro Systems

The Trost asymmetric allylic alkylation (AAA) is a powerful palladium-catalyzed reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This methodology has been adapted for the synthesis of complex spirocycles, including azaspiro compounds, often through an intramolecular variant. researchgate.netorgsyn.org

In this adaptation, a substrate containing both a nucleophile and an allylic leaving group is designed to cyclize, forming the spirocyclic core. The enantioselectivity is controlled by a chiral ligand, famously the Trost ligand, which is a C2-symmetric diaminocyclohexyl (DACH) phosphine (B1218219) ligand. The reaction proceeds through a π-allyl palladium intermediate, which is then attacked by the tethered nucleophile to forge the spiro-junction. wikipedia.org

This strategy has been successfully applied to the synthesis of natural products containing spiro-oxindole frameworks. For example, in the synthesis of (−)-horsfiline, a palladium-catalyzed AAA was used to construct the key spiro(pyrrolidine-oxindole) stereogenic center. nih.gov Similarly, a palladium-mediated decarboxylative allylation was a pivotal step in the total synthesis of spirotryprostatin B, generating the quaternary spiro stereocenter. organic-chemistry.org These examples highlight the utility of the Trost method in creating sterically congested and stereochemically complex spiro systems. nih.govorganic-chemistry.org

Enantioselective Synthesis of Fluoro-azaspiro[2.4]heptane Scaffolds

Achieving enantioselectivity in the synthesis of fluorinated spirocycles is crucial for pharmaceutical applications. The following sections describe advanced methods for the asymmetric introduction of fluorine or the construction of the chiral spirocyclic core.

Enantioselective Fluorination-Induced Wagner–Meerwein Rearrangements for β-Fluoro Spiroketones

An elegant approach for the enantioselective synthesis of β-fluoro spiroketones has been developed, which proceeds through a fluorination-induced Wagner–Meerwein rearrangement. organic-chemistry.org This organocatalytic method utilizes a chiral Brønsted acid to catalyze the reaction of allylic alcohols with an electrophilic fluorinating agent, such as Selectfluor. organic-chemistry.org

The proposed mechanism involves the chiral phosphoric acid catalyst forming an ionic bridge with the Selectfluor reagent while also hydrogen-bonding to the allylic alcohol. organic-chemistry.org This organized transition state controls the facial selectivity of the initial fluorination of the double bond. The subsequent anti-migration of a carbon-carbon bond, characteristic of a Wagner–Meerwein rearrangement, leads to the formation of the spiroketone with high diastereo- and enantioselectivity. organic-chemistry.org This method is robust, tolerating a wide range of substrates with both electron-donating and electron-withdrawing groups, and consistently provides products in high yields and with excellent enantiomeric excesses. organic-chemistry.orgorganic-chemistry.org

Interactive Data Table: Enantioselective Synthesis of β-Fluoro Spiroketones

Substrate TypeCatalystFluorinating AgentEnantioselectivity (ee)Reference
Allylic AlcoholsChiral Brønsted AcidSelectfluorGood to Excellent organic-chemistry.org

Asymmetric Cyclopropanation Methodologies

The construction of the cyclopropane ring in the spiro[2.4]heptane system can be achieved enantioselectively through asymmetric cyclopropanation. This is a key strategy for establishing the chirality of the spirocycle. Catalytic methods often involve the addition of a carbene to an alkene.

While diazoalkanes are traditional carbene precursors, their hazardous nature has prompted the development of safer alternatives. For instance, gem-dichloroalkanes can serve as precursors to nonstabilized carbenes in the presence of a cobalt catalyst and a reducing agent. The use of chiral ligands, such as chiral pyridine (B92270) bis(oxazoline) (Pybox) ligands, allows for the transfer of chirality during the cyclopropanation step, leading to enantioenriched cyclopropanes. This process has shown high levels of enantioselectivity for various alkene types, including monosubstituted, 1,1-disubstituted, and internal alkenes. The reaction is proposed to proceed through a cationic carbenoid species, and it is compatible with a range of functional groups.

Stereoselective Formation of Azaspiro[2.4]heptane Derivatives (e.g., Carboxylic Acid Analogues)

The stereoselective synthesis of azaspiro[2.4]heptane derivatives is critical, particularly for their application as chiral building blocks in pharmaceuticals. A significant achievement in this area is the catalytic and enantioselective preparation of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the synthesis of the antiviral agent ledipasvir. mdpi.comnih.gov

A highly effective method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. mdpi.comnih.gov This reaction is conducted under phase-transfer conditions, utilizing a chinchonidine-derived catalyst to induce chirality. mdpi.comresearchgate.net The process starts with the alkylation of a glycine-derived imine with an allylic dibromide, which proceeds in the presence of the chiral catalyst, leading to the formation of the desired (S)-enantiomer with high stereoselectivity. mdpi.comresearchgate.net This approach represents the first enantioselective and catalytic route to this important protected amino acid. mdpi.com

The table below summarizes the key features of this stereoselective synthesis.

Table 1: Key Parameters in the Enantioselective Synthesis of an Azaspiro[2.4]heptane Carboxylic Acid Analogue

Parameter Description
Key Reaction One-pot double allylic alkylation
Starting Materials Glycine-derived imine, Allylic dibromide
Catalysis Type Phase-transfer catalysis
Catalyst Chinchonidine-derived catalyst (10 mol%)
Key Outcome Formation of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

| Significance | First catalytic and enantioselective synthesis of the target molecule |

Challenges and Innovations in Synthetic Efficiency

Achieving high efficiency in the synthesis of complex molecules like this compound is a primary focus of modern organic chemistry. Research efforts are directed at overcoming challenges such as low reaction yields, poor selectivity, and multi-step procedures.

Initial attempts at such cyclizations may result in modest yields. However, by methodically adjusting parameters such as temperature, catalyst concentration, and reaction time, substantial improvements can be achieved. For example, increasing the reaction temperature can dramatically enhance the yield. researchgate.net Further fine-tuning of the amounts of the copper catalyst and its associated ligand can lead to an optimal balance between high conversion and minimal side-product formation. researchgate.net

The following table illustrates a typical optimization process for a cyclization reaction.

Table 2: Example of Cyclization Step Optimization

Entry Temperature (°C) Catalyst Loading (mol%) Time (h) Yield (%)
1 110 10 24 55
2 150 10 24 75
3 150 5 24 75 (incomplete conversion)
4 150 5 48 80

Innovations in this area also include the development of entirely new cyclization strategies. For example, palladium-catalyzed [3+2] cycloaddition reactions of vinyl methylene (B1212753) cyclic carbonates with pyrrolidinones have been developed to construct google.comgoogle.com-spirolactam scaffolds in excellent yields and with high diastereoselectivity. rsc.org

The introduction of a gem-difluoro group, as seen in this compound, presents significant challenges in regioselectivity and chemoselectivity. The goal is to install the two fluorine atoms at the desired carbon (C1) of the spiro-system without reacting with other sensitive functional groups in the molecule, such as the lactam carbonyl.

Achieving this control often requires the use of specialized fluorinating agents and carefully designed synthetic routes. For instance, the synthesis of fluorinated spirocyclic lactams can be approached through methods like the intramolecular hydroamination of difluoropropargyl amides, which allows for the regioselective formation of fluorinated β- and γ-lactams. researchgate.net The choice of catalyst and reaction conditions is crucial to direct the cyclization to the desired ring size and to ensure the fluorine atoms are correctly positioned. Another approach involves the synthesis of fluorinated analogues of spirocyclic systems, such as 2-azaspiro[3.3]heptane, where deoxyluorination using reagents like DAST or Deoxo-Fluor® on a precursor ketone is a key step. researchgate.net The success of these reactions depends on the stability of the substrate to the often harsh fluorinating conditions and the ability to control the reaction to prevent over-fluorination or side reactions.

In the context of azaspiro[2.4]heptane systems, a notable example is the previously mentioned one-pot double allylic alkylation to form the carboxylic acid derivative, which combines two C-C bond formations and a cyclization in a single operation. mdpi.comresearchgate.net The development of one-pot sequences involving fluorination is also a significant area of innovation. For example, tandem reactions where a fluorination step is immediately followed by a Michael addition or a Robinson annulation have been developed for the synthesis of α-fluoro-β-ketoesters. researchgate.net Similarly, copper-mediated fluorination has been integrated into one-pot, two-step syntheses for complex molecules. rsc.org These advanced synthetic methods, which efficiently construct complex fluorinated heterocyclic scaffolds, represent the forefront of innovation in the field. rsc.org

Transformations of the Ketone Functionality

The ketone group at the 4-position of the azaspiro[2.4]heptane core is a key site for a variety of chemical modifications. Standard carbonyl chemistry can be applied to introduce new functional groups and stereocenters.

Reduction Reactions: The ketone can be readily reduced to the corresponding alcohol, 1,1-difluoro-5-azaspiro[2.4]heptan-4-ol, using common reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially affording either the syn or anti diastereomer with respect to the cyclopropane ring.

ReagentProductReaction ConditionsObservations
Sodium borohydride (B1222165) (NaBH₄)1,1-Difluoro-5-azaspiro[2.4]heptan-4-olMethanol, 0 °C to rtGeneral, mild reduction
Lithium aluminum hydride (LiAlH₄)1,1-Difluoro-5-azaspiro[2.4]heptan-4-olTetrahydrofuran, 0 °CPotent, less selective reduction

Reductive Amination: The ketone functionality can also serve as a handle for the introduction of new nitrogen-containing substituents via reductive amination. This reaction typically proceeds through the in-situ formation of an imine or enamine intermediate, followed by reduction.

Reactivity of the Geminal Difluorocyclopropane Moiety

The gem-difluorocyclopropane unit is a distinguishing feature of the molecule, and its inherent ring strain and the presence of two electron-withdrawing fluorine atoms govern its reactivity.

C-F Bond Activation and Functionalization

While the carbon-fluorine bond is generally strong, under specific conditions, selective activation and functionalization can be achieved, often with the aid of transition metal catalysts. This allows for the introduction of various substituents in place of a fluorine atom, leading to monofluorinated derivatives.

Ring-Opening Reactions of the Cyclopropane Ring

The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or radical species. The regioselectivity of the ring-opening is influenced by the nature of the attacking species and the electronic properties of the gem-difluoro group. For instance, nucleophilic attack often occurs at the carbon atom distal to the difluoromethylene group.

Chemical Modifications Involving the Azaspirocyclic Nitrogen

The secondary amine in the 5-position is a versatile site for functionalization, enabling the introduction of a wide array of substituents that can modulate the compound's physicochemical properties.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base.

N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides provides the corresponding amides. This transformation is often used to introduce peptidic linkages or other carbonyl-containing moieties.

Reagent ClassProduct TypeGeneral Conditions
Alkyl halides (e.g., R-Br, R-I)N-Alkyl derivativesBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)
Acyl chlorides (e.g., R-COCl)N-Acyl derivativesBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)

Derivatization and Functional Group Interconversions on the Core Scaffold

The strategic combination of the aforementioned reactivities allows for extensive derivatization of the this compound scaffold.

Oxidation Reactions

The secondary amine within the lactam ring can be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides or other oxidized species. The specific outcome of such reactions would be highly dependent on the oxidant used and the reaction conditions. While specific examples for this exact scaffold are not prevalent in the literature, oxidation of similar lactam-containing molecules is a known transformation.

Reduction Reactions

General methodologies for the reduction of ketones and lactams are well-established in organic chemistry. For instance, the reduction of a ketone to an alcohol is typically achieved using hydride reagents. The choice of reagent and reaction conditions can influence the stereochemical outcome of the reaction. Similarly, the reduction of a lactam to a cyclic amine usually requires stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation under high pressure. However, without specific studies on this compound, any discussion of its reduction would be speculative and fall outside the scope of this article's focus on documented research.

Interactive Data Table: Hypothetical Reduction Reactions

No experimental data found. The following table is a hypothetical representation based on general chemical principles and is for illustrative purposes only.

Starting MaterialReagentProduct
This compounde.g., Sodium Borohydride1,1-Difluoro-5-azaspiro[2.4]heptan-4-ol
This compounde.g., Lithium Aluminum Hydride1,1-Difluoro-5-azaspiro[2.4]heptane

Substitution Reactions at Fluorine-Bearing Carbons

There is no available scientific literature detailing substitution reactions at the fluorine-bearing carbon (C1) of this compound. The carbon-fluorine bond is the strongest single bond in organic chemistry, and nucleophilic substitution at a difluorinated sp³-hybridized carbon, particularly one on a cyclopropyl (B3062369) ring, is an energetically unfavorable process.

Such reactions would likely require harsh conditions or specialized reagents to proceed. The inherent strain of the cyclopropane ring and the electronic effects of the gem-difluoro group would significantly influence the reactivity of this center. Potential reaction pathways could involve ring-opening of the cyclopropane or elimination reactions rather than direct substitution of a fluoride (B91410) ion. Without published experimental data, a detailed and accurate discussion of these transformations for this specific molecule cannot be provided.

Interactive Data Table: Hypothetical Substitution Reactions

No experimental data found. The following table is a hypothetical representation and is for illustrative purposes only.

Starting MaterialReagentProduct
This compoundNucleophile (e.g., R-Li, R-MgX)Not Reported

Conformational Analysis of the Azaspiro[2.4]heptanone Ring System

The conformational landscape of the 5-azaspiro[2.4]heptan-4-one core is primarily dictated by the puckering of the five-membered pyrrolidinone ring. This ring is not planar and typically adopts one of two predominant envelope (or twist) conformations to relieve ring strain. These conformations are often referred to as "endo" and "exo" puckering, depending on the displacement of the carbon atom at the 4-position (Cγ) relative to the plane defined by the other atoms of the ring. acs.orgnih.gov

In the context of the spirocyclic system, the cyclopropane ring introduces significant rigidity. The spiro fusion at C-2 of the pyrrolidinone ring restricts the conformational flexibility that would be observed in a simple pyrrolidinone. The azaspiro[2.4]heptanone ring system is therefore expected to exist in a limited number of stable conformations. The two principal conformations would involve an "envelope" pucker of the five-membered ring, where one of the carbon atoms is out of the plane of the other four.

Computational modeling and spectroscopic analysis of related proline-based systems have shown that substituents on the pyrrolidinone ring can significantly influence the equilibrium between these puckered conformations. acs.orgnih.gov For the unsubstituted azaspiro[2.4]heptanone ring, an equilibrium between these envelope conformations is expected, with the energy barrier to interconversion being a key parameter of its dynamic behavior.

Influence of Geminal Difluoro Substitution on Molecular Geometry and Conformation

The introduction of a geminal difluoro group at the C-1 position of the cyclopropane ring has profound effects on the molecular geometry and conformational preferences of the entire spirocyclic framework. These effects are both steric and electronic in nature.

Furthermore, the gem-difluoro group influences the puckering of the adjacent pyrrolidinone ring. The fluorine atoms can engage in stereoelectronic interactions, such as the gauche effect, which can stabilize specific conformations. nih.gov It is well-established that vicinal fluorine atoms prefer a gauche conformation, and similar principles can influence the orientation of the C-F bonds relative to the rest of the molecule. nih.gov This can lead to a preference for one of the envelope conformations of the five-membered ring over the other. Studies on other gem-difluorinated cyclic systems have demonstrated that this substitution can lock the ring into a specific conformation. nih.govrsc.org

The conformational preferences induced by the difluoromethylene group are summarized in the table below, based on general principles observed in related fluorinated cyclic compounds.

FeatureInfluence of Geminal Difluoro Group
Bond Lengths Shortening of C-F bonds; potential slight elongation of adjacent C-C bonds.
Bond Angles Potential alteration of endocyclic and exocyclic bond angles around the spiro center.
Ring Puckering Can induce a preferred envelope conformation in the pyrrolidinone ring.
Conformational Lock May restrict the interconversion between different ring puckers, leading to a more rigid structure.

Diastereomeric Relationships in Substituted Azaspiro[2.4]heptanes

The spirocyclic nature of this compound provides a rigid scaffold where the introduction of additional substituents can lead to the formation of diastereomers. As the two rings are in different planes, substituents can be oriented in distinct spatial arrangements relative to each other. numberanalytics.comnumberanalytics.com

For instance, if a substituent is introduced on the pyrrolidinone ring at a position other than the spiro carbon, two diastereomers are possible. These diastereomers would have the substituent in different orientations relative to the plane of the cyclopropane ring. Due to the rigidity of the spiro system, these diastereomers are expected to have significantly different physical and chemical properties and would not be easily interconvertible. nih.gov

The stereochemical possibilities are outlined in the table below:

Substitution PositionNumber of Possible StereoisomersRelationship
C-3 or C-6Two diastereomers (for a single substituent)Enantiomers of each diastereomer would also exist.
C-2 (if substituted)Two diastereomers (for a single substituent)Enantiomers of each diastereomer would also exist.

Spectroscopic Characterization for Structural Elucidation (General Principles)

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show distinct signals for the protons on the pyrrolidinone and cyclopropane rings. The chemical shifts and coupling constants would be informative of their local electronic environment and dihedral angles, respectively, helping to deduce the ring's conformation.

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (in the range of 170-180 ppm), the spiro carbon, and the carbon bearing the two fluorine atoms. The C-F coupling constants would be a key indicator for the difluorinated carbon. libretexts.org

¹⁹F NMR : The fluorine NMR spectrum is particularly important. For a geminal difluoro group on a cyclopropane ring, the two fluorine atoms can be diastereotopic, leading to two separate signals that couple to each other, appearing as a pair of doublets (an AX system). The magnitude of the geminal ²JFF coupling constant would be characteristic. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring, typically appearing around 1700-1750 cm⁻¹. libretexts.orgorgchemboulder.com Strong absorption bands corresponding to the C-F stretching vibrations would also be expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS) : Mass spectrometry would provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern could offer clues about the structure, with potential cleavages of the cyclopropane ring or loss of CO from the lactam. nih.gov

The expected spectroscopic data are summarized in the following table:

Spectroscopic TechniqueKey Expected Features
¹H NMR Signals for CH₂ groups of the pyrrolidinone and cyclopropane rings.
¹³C NMR Carbonyl signal (~170-180 ppm), spiro carbon, and a triplet for the CF₂ carbon due to C-F coupling.
¹⁹F NMR Likely two signals (pair of doublets) for the diastereotopic fluorine atoms.
IR Spectroscopy Strong C=O stretch (~1700-1750 cm⁻¹), C-F stretches (~1000-1200 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular formula, and characteristic fragmentation patterns.

V. Computational Chemistry and Mechanistic Studies of 1,1 Difluoro 5 Azaspiro 2.4 Heptan 4 One Formation and Reactivity

Theoretical Studies on the Electronic and Steric Effects of Fluorine

The incorporation of fluorine, particularly the gem-difluoro (CF2) group, dramatically alters the electronic and steric properties of a molecule. These changes have profound effects on the molecule's reactivity, stability, and biological properties. nih.gov

The most significant electronic effect of the gem-difluoro group is its powerful electron-withdrawing inductive effect (-I). Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom creates a highly polarized local environment. nih.gov

Bond Polarization: The C-F bonds are strongly polarized, with significant partial positive charge (δ+) on the carbon atom and partial negative charge (δ-) on the fluorine atoms.

Inductive Effect: This polarization induces a cascade of electron withdrawal from adjacent atoms through the sigma bond framework. This effect decreases the electron density on the spirocyclic carbon and influences the electronic character of the entire ring system, including the amide group.

Acidity/Basicity Modification: The inductive effect of the CF2 moiety can significantly impact the pKa of nearby functional groups. nih.gov For example, it would increase the acidity of any C-H bonds alpha to the CF2 group and decrease the basicity of the nitrogen atom in the lactam ring.

Table 2: Electronic Effects of the Gem-Difluoro Group
PropertyEffectConsequence for 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one
ElectronegativityStrong electron withdrawal by fluorine atoms.Creation of a strong dipole at the C-F bonds.
Inductive Effect (-I)Pulling of electron density through sigma bonds.Reduced electron density in the cyclopropane (B1198618) and lactam rings.
Local DipoleThe CF2 group acts as a strong local dipole.Influences intermolecular interactions and conformational preferences.
pKa ModulationStabilization of adjacent negative charge.Decreased basicity of the lactam nitrogen.

Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This contributes to the high thermal and chemical stability of the molecule. The CF2 group is generally resistant to metabolic degradation, which can improve the metabolic stability of drug candidates. nih.govnih.gov

Reactivity of the Carbonyl Group: The electron-withdrawing nature of the fluorinated cyclopropane ring is expected to influence the reactivity of the adjacent lactam carbonyl group. By pulling electron density away from the carbonyl carbon, the CF2 group makes it more electrophilic and thus potentially more susceptible to nucleophilic attack.

Computational Analysis of Polarity Effects and Conformational Preferences in Fluorinated Azaspiro Systems

The introduction of fluorine atoms into the azaspirocyclic framework of this compound significantly influences its electronic properties and conformational behavior. Computational studies on analogous fluorinated systems help to elucidate these effects.

The presence of gem-difluoro substituents on the cyclopropane ring of this compound induces a notable electronic effect on the entire molecule. Fluorine, being the most electronegative element, withdraws electron density, which can impact the reactivity of the adjacent carbonyl group and the planarity of the amide bond within the lactam ring.

A key conformational feature of lactams, such as the 5-azaspiro[2.4]heptan-4-one core, is the rotation around the amide C-N bond. This rotation is often restricted due to the partial double bond character of the amide linkage, a consequence of resonance between the nitrogen lone pair and the carbonyl group. libretexts.org This restricted rotation can lead to the existence of cis and trans isomers. nih.gov

Computational studies on various lactam-containing systems have shown that the energy barrier to amide bond rotation is sensitive to the ring size and the nature of substituents. rsc.orgresearchgate.net For instance, in certain bicyclic lactam systems, the rate of rotation between trans and cis amide conformations is dependent on the length of a linking chain. nih.gov It has been suggested through simulations that nitrogen pyramidalization can facilitate a 360-degree rotation of the amide group. nih.govresearchgate.net In the case of this compound, the fluorine substituents could influence the barrier to amide rotation through inductive effects, potentially altering the equilibrium between different conformational states.

ParameterInfluence of Fluorine SubstitutionPotential Impact on this compound
Electron Density Withdrawal of electron density due to high electronegativity.Altered reactivity of the carbonyl group and modification of intermolecular interactions.
Amide Bond Potential for inductive effects to influence the C-N bond's partial double bond character.Possible change in the energy barrier for amide bond rotation and conformational isomerism.
Molecular Conformation Steric and electronic effects can dictate preferred spatial arrangements.The interplay between the spirocyclic strain and the electronic nature of the difluoro group determines the lowest energy conformation.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.netmdpi.com By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway, including activation energies and the feasibility of different mechanistic routes. nih.govmdpi.com

For the formation of spirocyclic systems like this compound, DFT studies can be employed to explore the mechanism of key bond-forming steps. For example, in reactions involving the formation of spiro dihydrofurans and cyclopropane derivatives, DFT has been used to map out the potential energy surface and identify the most favorable reaction pathways. researchgate.net Such studies often involve the optimization of geometries for all species along the reaction coordinate and the calculation of their corresponding frequencies to confirm them as minima or transition states. mdpi.com

In the context of this compound, DFT could be applied to:

Investigate the mechanism of the cyclization reaction that forms the spirocyclic core.

Determine the transition state structures for key reaction steps.

Analyze the influence of catalysts or reaction conditions on the reaction pathway. nih.gov

Predict the regioselectivity and stereoselectivity of reactions involving this compound.

Computational MethodApplication in Studying this compoundInsights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms for formation and reactivity.Determination of transition state energies, activation barriers, and the most probable reaction pathways. nih.govmdpi.com
Ab initio methods Calculation of conformational preferences and energies.Identification of the most stable conformers and the energy differences between them. researchgate.net
Molecular Dynamics (MD) Simulation of the dynamic behavior of the molecule over time.Understanding of conformational flexibility and the kinetics of processes like amide bond rotation.

Vi. Role of 1,1 Difluoro 5 Azaspiro 2.4 Heptan 4 One As a Privileged Scaffold in Organic and Medicinal Chemistry

Azaspiro[2.4]heptanes as Versatile Building Blocks for Molecular Complexity

Azaspiro[2.4]heptanes are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive scaffolds for the development of novel therapeutic agents. researchgate.net These structures can be considered as bioisosteres of commonly used motifs like piperidine (B6355638), offering a unique spatial arrangement of functional groups. researchgate.netnih.gov The synthesis of these complex spirocycles, including 5-azaspiro[2.4]heptanes, has been a focus of research, with various methods developed to access these valuable building blocks. mdpi.comnih.govnih.gov

The incorporation of the azaspiro[2.4]heptane core can lead to compounds with improved physicochemical properties and biological activity. For instance, they have been explored as potent orexin (B13118510) receptor antagonists. researchgate.net The rigid framework of the scaffold can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thus enhancing potency and selectivity. The unique three-dimensional nature of these scaffolds allows for the exploration of new chemical space, moving away from the "flat" structures often seen in drug discovery.

Impact of Fluorine Incorporation on Scaffold Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their properties. tandfonline.comacs.orgdntb.gov.ua The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on the biological activity and pharmacokinetic profile of a drug candidate. numberanalytics.com

Enhanced Metabolic Stability and Rigidity of Fluorinated Analogues

Furthermore, the introduction of fluorine can increase the rigidity of a molecule. This is due to the stereoelectronic effects of the fluorine atoms, which can influence the preferred conformation of the molecule. nih.govacs.org A more rigid scaffold can lead to higher binding affinity for the target protein by reducing the entropic penalty upon binding.

Modulation of Physicochemical Properties (e.g., pKa, lipophilicity)

Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (LogP). nih.gov The introduction of fluorine atoms can lower the pKa of nearby basic functional groups, such as amines, making them less likely to be protonated at physiological pH. tandfonline.comnih.gov This can improve membrane permeability and cellular uptake. tandfonline.com

The effect of fluorination on lipophilicity is complex and context-dependent. nih.govresearchgate.net While the addition of fluorine often increases lipophilicity, this is not always the case, particularly in aliphatic systems. researchgate.net The strategic placement of fluorine can be used to fine-tune the lipophilicity of a molecule to achieve an optimal balance between solubility and permeability. acs.orgresearchgate.net

Influence on Molecular Interactions

Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and multipolar interactions. nih.gov The polarized C-F bond can act as a weak hydrogen bond acceptor. More significantly, fluorine can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, which can substantially contribute to binding affinity. nih.gov These interactions are highly directional and can be exploited in rational drug design to enhance potency. nih.gov

Azaspirocyclic Systems as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. Azaspirocyclic systems, such as azaspiro[3.3]heptanes, have been successfully employed as bioisosteres for more common saturated heterocycles like piperidine and morpholine. researchgate.netnih.gov This substitution can lead to novel compounds with improved properties.

For example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane has been shown to result in analogues with similar biological activity but potentially improved physicochemical properties. nih.gov However, the success of such a replacement is not always guaranteed and depends on the specific biological target and the role of the heterocyclic motif in binding. In some cases, the geometric constraints of the spirocyclic system can lead to a significant loss of potency if the precise orientation of substituents is critical for activity. nih.gov

Vii. Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of complex molecules is a paramount goal in modern organic chemistry. Future efforts in the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptan-4-one and its analogs will likely focus on the development of novel and sustainable methodologies. Current synthetic routes to fluorinated spirocycles can be resource-intensive, and the pursuit of greener alternatives is a critical research direction.

Key areas of development are expected to include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the construction of the spirocyclic core would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions, providing access to enantiomerically pure materials.

Flow Chemistry: The application of continuous flow technologies could offer numerous advantages, including improved reaction control, enhanced safety, and easier scalability. Flow-based syntheses could also facilitate the use of hazardous reagents in a more contained and controlled manner.

Biocatalysis: The use of enzymes to catalyze specific transformations offers a highly selective and environmentally friendly approach. Future research may explore the use of engineered enzymes for the stereoselective synthesis of precursors to this compound.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Asymmetric SynthesisAccess to enantiopure compounds, high efficiency.Development of novel chiral catalysts and ligands.
Flow ChemistryImproved safety, scalability, and reaction control.Optimization of reaction conditions in continuous flow reactors.
BiocatalysisHigh selectivity, mild reaction conditions, sustainability.Enzyme screening and engineering for specific transformations.

Exploration of New Reactivity Modes for Functionalization of the Core

To fully explore the chemical space around the this compound scaffold, the development of new methods for its functionalization is essential. The unique electronic environment created by the gem-difluoro group and the spirocyclic system presents both challenges and opportunities for chemical modification.

Future research will likely investigate:

Late-Stage Functionalization: Techniques for the selective introduction of functional groups at a late stage in the synthetic sequence are highly valuable for the rapid generation of analogs. This could include C-H activation strategies to modify the hydrocarbon backbone of the molecule.

Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the strained cyclopropane (B1198618) ring and the lactam moiety could lead to novel molecular scaffolds. Controlled ring-opening or rearrangement reactions could provide access to a diverse range of new chemical entities.

Derivatization of the Lactam Nitrogen: The nitrogen atom of the lactam provides a convenient handle for the introduction of various substituents, allowing for the modulation of the compound's physicochemical properties.

Advanced Computational Modeling for Precise Structure-Property Relationship Predictions

Computational chemistry is an increasingly powerful tool in the design and study of new molecules. Advanced computational modeling will play a crucial role in understanding the structure-property relationships of this compound and in guiding the design of new derivatives with desired characteristics.

Key areas for computational investigation include:

Conformational Analysis: The rigid spirocyclic framework restricts the conformational freedom of the molecule. Detailed computational studies can provide insights into the preferred conformations and how they might influence biological activity or material properties.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to predict a variety of molecular properties, such as electronic structure, reactivity, and spectroscopic signatures. emerginginvestigators.org These predictions can help to rationalize experimental observations and guide further synthetic efforts.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, computational docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets. nih.gov

Computational MethodApplicationPredicted Properties
Conformational AnalysisUnderstanding 3D structureStable conformers, rotational barriers
Quantum MechanicsPredicting molecular propertiesElectronic structure, reactivity, spectra emerginginvestigators.org
Molecular DockingDrug discoveryBinding affinity, interaction modes nih.gov

Integration with Automated Synthesis and High-Throughput Screening for Scaffold Derivatization

The integration of automated synthesis platforms with high-throughput screening (HTS) technologies is revolutionizing the process of drug discovery and materials development. Applying these approaches to the this compound scaffold could significantly accelerate the discovery of new compounds with valuable properties.

Future research in this area is expected to involve:

Automated Library Synthesis: The use of robotic systems for the parallel synthesis of a large number of derivatives of this compound would enable the rapid exploration of structure-activity relationships. rsc.org

High-Throughput Screening: Screening these compound libraries against a variety of biological targets or for specific material properties would allow for the rapid identification of promising lead compounds. nih.gov

Data Analysis and Machine Learning: The large datasets generated from HTS campaigns can be analyzed using machine learning algorithms to identify trends and build predictive models that can guide the design of the next generation of compounds.

The convergence of these emerging research directions promises a vibrant future for the study of this compound and related fluorinated spirocyclic compounds, with the potential for significant contributions to both fundamental chemistry and applied sciences.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the spirocyclic core of 1,1-difluoro-5-azaspiro[2.4]heptan-4-one?

  • Methodology : Multi-step synthesis typically involves cyclopropanation via [2+1] cycloaddition using diazomethane or transition-metal catalysis (e.g., Rh or Cu) to form the spiro[2.4]heptane scaffold. Fluorination is achieved via electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution with KF in polar aprotic solvents. Key intermediates include diazo compounds or α,β-unsaturated carbonyl precursors .
  • Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) must balance steric hindrance from the spirocyclic structure and reactivity of fluorine substituents. Yields range from 30–60% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the stereochemistry and electronic effects of fluorine substituents be characterized?

  • Analytical Tools :

  • X-ray crystallography (SHELXL refinement) resolves spatial arrangements and bond angles, critical for confirming the 1,1-difluoro configuration .
  • NMR : 19F^{19}\text{F} NMR distinguishes axial/equatorial fluorine positions (δ −180 to −220 ppm for CF2_2), while 13C^{13}\text{C} NMR reveals deshielding effects on adjacent carbons (Δδ ~5–10 ppm) .
    • Computational : DFT calculations (B3LYP/6-31G*) predict fluorine’s electron-withdrawing effects on ring strain and dipole moments .

Advanced Research Questions

Q. What reaction pathways dominate in nucleophilic attacks on this compound?

  • Mechanistic Insights :

  • Ring-opening : Nucleophiles (e.g., Grignard reagents) preferentially attack the ketone carbonyl, leading to spirocyclic ring expansion or contraction. Steric hindrance from the CF2_2 group directs regioselectivity (e.g., 85:15 ratio for α vs. β attack) .
  • Fluorine Retention : Fluorine’s strong electronegativity stabilizes transition states, reducing defluorination side reactions (<10% under mild conditions) .
    • Case Study : Reaction with benzylamine yields 7-amino derivatives (85% yield, EtOH reflux), confirmed by HRMS and 1H^{1}\text{H}-15N^{15}\text{N} HMBC .

Q. How does the spirocyclic structure influence biological activity in neurological targets?

  • Pharmacological Profiling :

  • Targets : Preliminary docking studies (AutoDock Vina) suggest high affinity for GABAA_A receptors (Ki ~50 nM) due to the spirocycle’s rigidity mimicking benzodiazepine scaffolds .
  • SAR : Fluorine atoms enhance metabolic stability (t1/2_{1/2} > 2 hrs in liver microsomes) but reduce BBB permeability (LogP ~1.2 vs. 2.5 for non-fluorinated analogs) .
    • Experimental Validation : In vitro assays (patch-clamp electrophysiology) show 40% potentiation of GABA currents at 10 μM, with no cytotoxicity (IC50_{50} > 100 μM in HEK293 cells) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability in fluorination efficiency?

  • Root Cause : Differences in solvent choice (e.g., DMF vs. THF) and moisture sensitivity of fluorinating agents. Anhydrous conditions improve reproducibility (yield SD ±5% vs. ±15% in humid environments) .
  • Resolution : Use of molecular sieves or Schlenk techniques for moisture-sensitive steps. Real-time 19F^{19}\text{F} NMR monitoring identifies intermediate degradation .

Q. Conflicting computational vs. experimental dipole moments: Implications for crystallography?

  • Analysis : DFT-predicted dipole moments (~3.5 D) often exceed experimental values (~2.8 D) due to crystal packing effects. SHELXL refinement with Hirshfeld surface analysis reconciles discrepancies by accounting for intermolecular interactions .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement of fluorine positions; anisotropic displacement parameters (ADPs) improve accuracy for disordered fluorine atoms .
  • Synthesis : Employ flow chemistry for diazomethane-based cyclopropanation to enhance safety and scalability .
  • Bioassays : Pair SPR (surface plasmon resonance) with molecular dynamics simulations to validate binding kinetics for neurological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.